molecular formula C19H18N4O2 B2543598 1-(3,4-dimethylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941919-60-4

1-(3,4-dimethylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2543598
CAS No.: 941919-60-4
M. Wt: 334.379
InChI Key: DIVUBLFQXJNPDV-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolidinone core, substituted with a dimethylphenyl group and a pyridinyl-oxadiazole moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethylphenyl Group: This step might involve a Friedel-Crafts acylation or alkylation reaction.

    Synthesis of the Pyridinyl-Oxadiazole Moiety: This can be synthesized separately through cyclization reactions involving hydrazides and nitriles, followed by coupling with the pyrrolidinone core.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxadiazole or pyridinyl moieties.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce new substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural features.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pyrrolidinone core and the heterocyclic moieties can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dimethylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one: can be compared with other pyrrolidinone derivatives, oxadiazole-containing compounds, and pyridinyl-substituted molecules.

    Unique Features: The combination of the pyrrolidinone core with the pyridinyl-oxadiazole moiety is relatively unique, potentially offering distinct biological activities and chemical properties.

List of Similar Compounds

  • This compound
  • 1-(3,4-dimethylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-thione
  • 1-(3,4-dimethylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-amine

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-12-5-6-16(8-13(12)2)23-11-15(9-17(23)24)19-21-18(22-25-19)14-4-3-7-20-10-14/h3-8,10,15H,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVUBLFQXJNPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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